1-(1-chloroethyl)-4-methylbenzene
Description
1-(1-Chloroethyl)-4-methylbenzene is an aromatic compound featuring a chloroethyl (–CHClCH₃) substituent and a methyl group (–CH₃) on a benzene ring. Its molecular formula is C₉H₁₁Cl, with a molecular weight of 154.64 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in catalytic asymmetric cross-coupling reactions . Its structure allows for diverse reactivity, including nucleophilic substitution and alkylation, making it valuable in pharmaceutical and materials chemistry.
Properties
CAS No. |
2362-36-9 |
|---|---|
Molecular Formula |
C9H11Cl |
Molecular Weight |
154.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diazotization Step
p-Toluidine is treated with hydrochloric acid and sodium nitrite () at 0–5°C to form a diazonium salt intermediate. The reaction mixture is stirred for 30 minutes to ensure complete conversion.
Chlorination Step
The diazonium salt is decomposed in the presence of cuprous chloride () at 60°C, yielding this compound. The cuprous chloride acts as a chlorine source and catalyst, with yields reaching 75% under optimized conditions.
Critical Parameters :
-
pH control during diazotization to prevent premature decomposition
-
Use of freshly prepared cuprous chloride to avoid oxidation
Direct Chlorination of Toluene Derivatives
Direct electrophilic chlorination of 4-methylphenethyl alcohol or its derivatives offers a streamlined alternative. For example, 4-methylphenethyl alcohol reacts with phosphorus trichloride () or thionyl chloride () in dichloromethane to introduce the chloroethyl group.
Procedure :
-
4-Methylphenethyl alcohol (1 mmol) is combined with (2 mmol) and (2 mmol) in dry .
-
The mixture is stirred at room temperature for 1 hour, followed by quenching with cold water.
-
Purification via silica gel chromatography yields the target compound with 85–90% purity.
Advantages :
-
Avoids harsh conditions required for Friedel-Crafts alkylation
-
High regioselectivity due to the directing effect of the methyl group
Hydrochlorination of Styrene Derivatives
Recent advances employ hydrochlorination reactions using combined acid systems. For instance, treating 4-methylstyrene with hydrochloric acid () and dimethylpropylene urea (DMPU) in acetic acid () at room temperature produces this compound.
Key Findings :
-
Reaction time: 2–4 hours
-
Yield: 78–82%
-
Selectivity: >95% for the anti-Markovnikov product due to steric effects from the methyl group
Comparative Analysis of Preparation Methods
The table below summarizes the efficiency, scalability, and limitations of each method:
| Method | Yield (%) | Temperature Range | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 70–79 | 40–60°C | Scalability for industrial use | Byproduct formation |
| Diazotization-Chlorination | 75 | 0–60°C | High purity | Multi-step process |
| Direct Chlorination | 85–90 | 25°C | Mild conditions | Requires expensive reagents |
| Hydrochlorination | 78–82 | 25°C | High selectivity | Limited substrate scope |
Industrial-Scale Synthesis and Optimization
Industrial protocols favor the Friedel-Crafts alkylation route due to its compatibility with continuous-flow reactors. For example, a patent describes using ethylene dichloride as both solvent and reagent, achieving a 96.2% yield when phosphorus pentachloride () is employed as a co-catalyst.
Process Enhancements :
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of 4-methyl-1-ethylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: 4-methyl-1-hydroxyethylbenzene.
Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: 4-methyl-1-ethylbenzene.
Scientific Research Applications
1-(1-Chloroethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(1-chloroethyl)-4-methylbenzene involves its interaction with various molecular targets. The chlorine atom in the compound can act as a leaving group, making the molecule reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound can undergo nucleophilic substitution reactions to form new products.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The presence of a chloroethyl group (–CHClCH₃) enhances steric bulk compared to chloromethyl (–CH₂Cl), influencing reactivity in substitution reactions. For example, this compound participates in asymmetric acyl cross-coupling due to its chiral center , whereas 1-(chloromethyl)-4-methylbenzene is used in sp³–sp² cross-couplings .
- Biological Activity : Nitrosoureas with 2-chloroethyl groups (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea) exhibit anticancer activity by alkylating DNA, demonstrating the chloroethyl group's role in generating reactive intermediates like carbonium ions .
Degradation and Stability
- Degradation Pathways: Chloroethyl-containing nitrosoureas degrade in vivo to form 2-chloroethanol and alkylating species, suggesting that this compound could undergo similar hydrolysis or elimination under physiological conditions .
- Lipid Solubility : Nitrosoureas with chloroethyl groups exhibit high lipid solubility, enabling blood-brain barrier penetration . While this compound lacks a nitrosourea moiety, its chloroethyl group may confer moderate lipophilicity.
Physicochemical Properties
- The addition of a chloroethyl group likely increases molecular weight and boiling point.
- Spectroscopic Data : NMR spectra of related compounds (e.g., 1-(2-fluoropropyl)-4-methylbenzene) show characteristic shifts for alkyl halides, which can guide structural identification .
Q & A
Q. What are the optimal synthetic routes for 1-(1-chloroethyl)-4-methylbenzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be achieved via Friedel-Crafts alkylation of toluene with 1-chloroethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
- Temperature : 0–5°C to minimize side reactions (e.g., polysubstitution).
- Solvent : Dichloromethane or chloroform for improved solubility.
- Catalyst stoichiometry : A 1:1.2 molar ratio of AlCl₃ to substrate enhances regioselectivity .
Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product (>95% purity).
Q. How can the structural integrity of this compound be validated experimentally?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect signals at δ 2.35 ppm (singlet, CH₃ on benzene), δ 1.85 ppm (doublet, CH₂Cl), and δ 4.50 ppm (quartet, CH linked to Cl).
- ¹³C NMR : Peaks at ~140 ppm (ipso-C), 125–130 ppm (aromatic carbons), and 45 ppm (CH₂Cl) confirm substitution patterns .
- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 168 (C₉H₁₁Cl) with fragmentation patterns (e.g., loss of Cl, m/z 133) validates the molecular formula .
Q. What are the stability considerations for this compound under varying pH and storage conditions?
Methodological Answer:
- Aqueous Stability : Stable in neutral to weakly acidic conditions (pH 5–7). Hydrolysis occurs in basic media (pH >9), forming 4-methylacetophenone via nucleophilic substitution .
- Storage : Store in amber glass under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidative decomposition. Avoid prolonged exposure to humidity .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
- Electrophilicity : The Cl atom exhibits a partial charge of –0.32, favoring SN2 mechanisms in nucleophilic substitutions.
- Transition States : Energy barriers for Suzuki-Miyaura coupling with arylboronic acids are ~25 kcal/mol, requiring Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) .
Experimental validation via kinetic studies (e.g., GC-MS monitoring) is recommended to correlate theoretical predictions with observed reaction rates.
Q. What strategies resolve contradictions in reported biological activity data for halogenated toluene derivatives?
Methodological Answer: Discrepancies in cytotoxicity studies (e.g., IC₅₀ values ranging from 10–50 µM in cancer cell lines) may arise from:
- Assay Conditions : Variability in cell culture media (e.g., serum concentration affecting bioavailability).
- Metabolite Interference : Degradation products (e.g., 4-methylbenzyl alcohol) may confound results.
Resolution :
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
Methodological Answer:
- Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .
- Catalyst Recycling : Recover AlCl₃ via aqueous extraction (pH adjustment to precipitate Al(OH)₃).
- Energy Efficiency : Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 6 hours conventional) and improve yield by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
